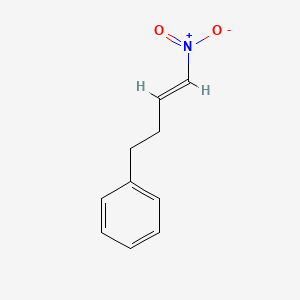
1-Nitro-4-phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-phenyl-1-butene is an organic compound characterized by a nitro group (-NO2) attached to a phenyl group (C6H5) and a butene chain
Méthodes De Préparation
1-Nitro-4-phenyl-1-butene can be synthesized through several methods. One common approach involves the nitration of 4-phenyl-1-butene. This process typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the butene chain .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and yields.
Analyse Des Réactions Chimiques
1-Nitro-4-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitro derivatives or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Nitro-4-phenyl-1-butene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Medicine: Research into the compound’s derivatives could lead to the discovery of new drugs or therapeutic agents.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Nitro-4-phenyl-1-butene exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. This process involves the formation of intermediate species and the eventual conversion to the desired product .
Comparaison Avec Des Composés Similaires
1-Nitro-4-phenyl-1-butene can be compared to other similar compounds, such as:
4-Phenyl-1-butene: Lacks the nitro group and has different reactivity and applications.
1-Phenyl-1-butyne: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
1-Nitro-2-phenyl-1-butene:
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(E)-4-nitrobut-3-enyl]benzene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
Clé InChI |
MSEZMFQAIYVMIC-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCC=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
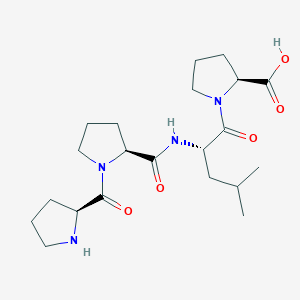
methanone](/img/structure/B12569880.png)
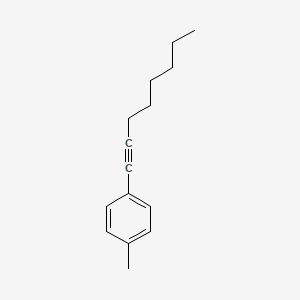
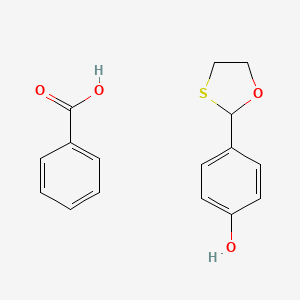
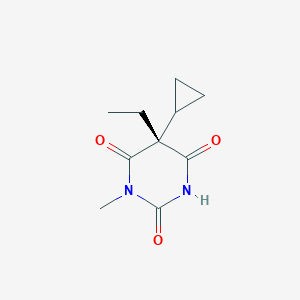
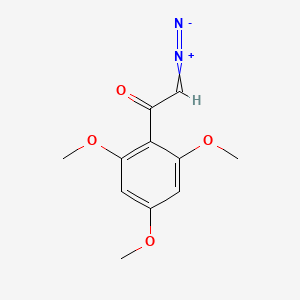
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
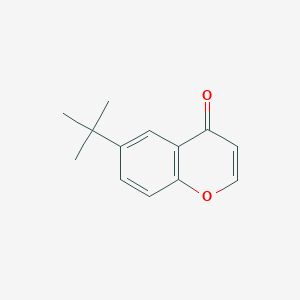
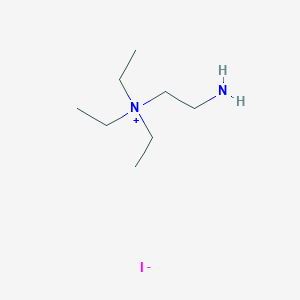
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
